molecular formula C8H14N2O B7725595 Octahydro-1H-pyrido[1,2-a]pyrazin-1-one CAS No. 22328-79-6

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Cat. No.: B7725595
CAS No.: 22328-79-6
M. Wt: 154.21 g/mol
InChI Key: AGBUHYGWJRLISC-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 22328-79-6) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol, serves as a key synthetic intermediate and pharmacophore . This compound is notably recognized for its application in the development of novel mu-opioid receptor antagonists. Research demonstrates that derivatives built upon the octahydro-1H-pyrido[1,2-a]pyrazine scaffold exhibit sub-nanomolar binding affinity (Ki < 0.5 nM) for the human mu-opioid receptor and potent in vitro antagonist activity, providing crucial insights for targeting pain management and substance abuse . Beyond opioid receptor research, this privileged structure is featured in compounds investigated for a wide range of therapeutic targets. Patent literature indicates its incorporation into molecules that modulate dopamine receptors for treating movement and psychiatric disorders , as well as its role as a key scaffold in potent inhibitors of Monoacylglycerol Lipase (MAGL) for the potential treatment of neuroinflammation, neurodegenerative diseases, and cancer . The compound is provided as a solid and must be handled by trained professionals in a laboratory setting. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBUHYGWJRLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936087
Record name 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22328-79-6, 15932-71-5
Record name (+)-Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22328-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido(1,2-a)pyrazin-1(6H)-one, hexahydro-
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Record name 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol
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Record name 15932-71-5
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Scientific Research Applications

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of octahydro-1H-pyrido[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to their therapeutic effects .

Comparison with Similar Compounds

Piperidine Derivatives

Piperidine-based compounds, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines , share functional groups (e.g., aromatic substituents) but lack the bicyclic framework. Studies show that the octahydro-pyrido-pyrazine core enhances μ-opioid receptor selectivity by stabilizing ligand-receptor interactions through conformational restriction. For example:

  • trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidine : Exhibited moderate μ-opioid affinity (Ki ~50 nM) but lower selectivity compared to δ and κ subtypes .
  • Octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives : Achieved Ki values <10 nM for μ-opioid receptors with >100-fold selectivity over δ and κ subtypes .

Structural Advantage : The bicyclic system reduces conformational flexibility, improving binding specificity and metabolic stability .

Pyrido-Pyrimidinone Derivatives

Compounds in the 4H-pyrido[1,2-a]pyrimidin-4-one family (e.g., 7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl] derivatives) replace the pyrazinone ring with a pyrimidinone moiety. Key differences include:

  • Substituent Effects: Derivatives with pyrrolidine or piperazine groups (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]) show varied receptor affinities, often targeting kinases or serotonin receptors rather than opioid pathways .

Table 1: Comparison of Core Structures

Compound Class Core Structure Key Substituents Primary Target
Octahydro-pyrido-pyrazinone Bicyclic pyrazinone Aromatic, hydroxyl, methyl μ-Opioid receptor
Pyrido-pyrimidinone Bicyclic pyrimidinone Piperazine, pyrrolidine Kinases, 5-HT receptors

Dopamine-Targeting Derivatives

Substituted octahydro-pyrido-pyrazines, such as 2,7-disubstituted analogs (e.g., Ar = phenyl, Ar¹ = indole), demonstrate divergent pharmacological activity. For example:

  • Dopamine Receptor Ligands : Modifications like carbocyclic or heteroaromatic substituents shift activity toward dopamine D2/D3 receptors, useful in treating Parkinson’s disease or schizophrenia .
  • μ-Opioid Antagonists : Unsubstituted or 3-hydroxyphenyl-substituted analogs retain μ-opioid specificity .

Mechanistic Insight : The position and nature of substituents dictate target engagement. Bulky aromatic groups favor dopamine receptor interactions, while smaller polar groups enhance opioid receptor binding .

Salt Forms and Functionalized Derivatives

Derivatization of the core structure significantly alters pharmacokinetic profiles:

  • parent compound) .
  • Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride : Salt formation enhances aqueous solubility (e.g., >50 mg/mL in water) and oral bioavailability .
  • CIS-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester : Esterification at the 7-position may improve membrane permeability but introduces metabolic liabilities (e.g., esterase cleavage) .

Table 2: Pharmacokinetic Comparison

Derivative Modification Solubility logP Key Advantage
Parent compound None Low 1.5 High μ-opioid affinity
Dihydrochloride salt HCl salt High N/A Enhanced bioavailability
(7R)-Methanol derivative Hydroxymethyl group Moderate 0.7 Improved H-bonding capacity

Biological Activity

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, commonly referred to as HPPO, is a bicyclic heterocyclic compound with significant implications in medicinal chemistry. Its unique structure, characterized by a fused pyridine and pyrazine ring system, contributes to its diverse biological activities. This article delves into the biological activity of HPPO, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆N₂. The compound's fully saturated bicyclic structure imparts distinct chemical and biological properties, making it a valuable scaffold in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : HPPO has shown potential as an antimicrobial agent against various bacteria and fungi. Studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways in microorganisms.
  • Opioid Receptor Interaction : Notably, HPPO has been evaluated for its activity as a μ-opioid receptor antagonist. This suggests potential applications in pain management and addiction treatment by modulating pain pathways and reducing opioid dependence .
  • Antitumor Properties : Preliminary studies indicate that derivatives of HPPO may possess antitumor activity, potentially through mechanisms involving apoptosis induction or inhibition of tumor cell proliferation.
  • Anti-inflammatory and Antiviral Effects : The compound has also been investigated for its anti-inflammatory and antiviral properties, indicating a broader therapeutic scope.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets depending on its specific derivatives. For instance:

  • Receptor Binding : HPPO's interaction with μ-opioid receptors suggests that it may inhibit receptor activation or alter downstream signaling pathways involved in pain perception and reward mechanisms .
  • Enzyme Inhibition : Some derivatives may inhibit enzymes critical for disease processes, leading to their therapeutic effects.

Research Findings

Several studies have focused on the synthesis and pharmacological evaluation of this compound:

StudyFindings
Le Bourdonnec et al. (2006)Developed new analogues with subnanomolar affinity for μ-opioid receptors; demonstrated potent antagonist activity .
Singh et al. (2011)Identified antimicrobial properties against specific bacterial strains; suggested structural modifications could enhance efficacy.
BenchChem (2024)Explored broad applications in medicinal chemistry; highlighted potential for developing new therapeutic agents due to stability and bioavailability.

Case Study 1: Opioid Receptor Antagonism

In a study evaluating various analogues of this compound, researchers found that specific modifications led to enhanced binding affinity for μ-opioid receptors. These findings support the compound's potential role in treating opioid addiction and managing chronic pain.

Case Study 2: Antimicrobial Evaluation

Another research effort assessed the antimicrobial efficacy of HPPO against clinical isolates of bacteria. The results indicated significant inhibitory effects on growth rates, suggesting that HPPO could be developed into a novel antimicrobial agent.

Chemical Reactions Analysis

Cyclization of Diamino Alcohol Derivatives

  • Starting material : Diamino alcohol (5) derived from (-)-2-cyano-6-phenyloxazolopiperidine (4) .

  • Reagents/Conditions :

    • Bromoamide (6) or chloroamide (10) intermediates under basic conditions.

    • Solvent systems: Ethanol or dichloromethane at reflux temperatures.

  • Products :

    • 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one (7) : Formed via bromoamide cyclization, introducing a keto group at position 3 .

    • Octahydro-2H-pyrido[1,2-a]pyrazine (14) : Generated through chloroamide cyclization, yielding a fully saturated derivative .

Stereoselective Cyclization

  • Starting material : Amino alcohol (15c) with chiral phenyl groups.

  • Conditions : Acid-mediated cyclization.

  • Product : (4R,9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine (16), demonstrating stereochemical control in product formation .

Nitro-Mannich Reaction and Displacement

A serendipitous one-pot synthesis leverages nitro group displacement to construct the bicyclic framework:

  • Reaction type : Nitro-Mannich reaction followed by intramolecular substitution.

  • Mechanism :

    • Nitro group acts as a transient directing group, facilitating C–N bond formation.

    • Subsequent displacement of the nitro group by a proximal amine generates the octahydro-2H-pyrazino[1,2-a]pyrazine core .

  • Advantages : Shortest synthetic route reported to date, with fewer steps compared to traditional methods .

Hydrogenolysis and Reduction Reactions

Reductive pathways modify functional groups while preserving the bicyclic structure:

Hydrogenolysis of Carbamate Derivatives

  • Starting material : Carbamate (17).

  • Conditions : Hydrogen gas (H₂) over palladium catalysts.

  • Product : Cyclic urea (18) via unexpected C–O bond cleavage and urea formation, highlighting reactivity under reductive conditions .

Substitution Reactions

The compound participates in nucleophilic substitutions at ring positions:

Halide Displacement

  • Example : Bromoamide (6) undergoes intramolecular substitution by an amine group, forming the pyrazine ring .

Mechanistic Insights

  • Cyclization : Proceeds via intramolecular nucleophilic attack, driven by the leaving group ability of halides (Br⁻, Cl⁻) .

  • Nitro Displacement : Involves a proposed spiro-intermediate, validated by HRMS analysis of reaction mixtures .

Stereochemical Considerations

  • Chiral Synthesis : Use of enantiomerically pure starting materials (e.g., (-)-2-cyano-6-phenyloxazolopiperidine) enables asymmetric synthesis of optically active derivatives .

Preparation Methods

Intramolecular Cyclization of Amino Esters

A key method involves the intramolecular 1,4-addition of unsaturated amino esters. For example, Stefan Van den Branden et al. demonstrated that piperazine rings could be constructed via cyclization of unsaturated amino ester 18 or amino keto ester 11 , followed by alkylation with methyl bromoacetate and Dieckmann cyclization. This approach yielded hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones with a 55–57% yield after recrystallization. Acidic demethoxycarbonylation further refined the product.

Reductive Cyclization

Reductive cyclization of bromoamides or chloroamides offers another pathway. In one study, bromoamide 6 derived from diamino alcohol precursors underwent cyclization to form octahydro-2H-pyrido[1,2-a]pyrazin-3-(4H)-one with moderate yields. Hydrogenolysis of intermediates like carbamate 17 occasionally led to byproducts such as cyclic urea derivatives, necessitating careful optimization.

One-Pot Synthesis via Nitro-Mannich Reaction

A serendipitous one-pot method was reported in 2024, where a nitro-Mannich reaction unexpectedly displaced a nitro group, forming the octahydro-2H-pyrazino[1,2-a]pyrazine core. High-resolution mass spectrometry (HRMS) analysis confirmed the intermediacy of a nitroso species, which underwent intramolecular cyclization under basic conditions. This method represents the shortest synthetic route to date, though yields remain undisclosed.

Asymmetric Synthesis Using Chiral Precursors

Asymmetric induction is critical for producing enantiomerically pure variants. Optically pure octahydro-2H-pyrido[1,2-a]pyrazines were synthesized from (-)-2-cyano-6-phenyloxazolopiperidine, leveraging chiral auxiliaries to control stereochemistry. For instance, cyclization of amino alcohol 15c yielded (4R,9aS)-1,1,4-triphenyloctahydro-2H-pyrido[1,2-a]pyrazine (16) with high enantiomeric excess, confirmed by chiral HPLC.

Multi-Step Synthesis Involving Claisen Condensation

A multi-step sequence involving Claisen condensation and Ugi-azide reactions was developed for derivatives. For example, phenethylamine-derived intermediates underwent acylations and cyclizations to form hexahydropyrrolo[1,2-a]pyrazin-7(6H)-ones . Key steps included:

  • Claisen condensation of acetophenones with diethyl oxalate to form diketones.

  • Ugi-azide reaction with amines to assemble the pyrazinone core.

  • Reductive amination to finalize the bicyclic structure. Yields for these steps ranged from 48% to 79%, depending on substituents.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each method:

MethodKey Reagents/IntermediatesYield (%)AdvantagesLimitations
Intramolecular CyclizationAmino esters, methyl bromoacetate55–57High regioselectivityMulti-step purification
One-Pot Nitro-MannichNitroso intermediatesN/AShortest routeUnoptimized yields
Asymmetric SynthesisChiral oxazolopiperidinesHigh eeEnantiocontrolComplex chiral precursors
Claisen CondensationDiethyl oxalate, phenethylamine48–79Versatile for derivativesLengthy reaction sequence

Mechanistic Insights and Optimization

Role of Reaction Conditions

  • Temperature : Cyclization reactions often require reflux conditions (e.g., ethanol at 78°C) to overcome activation barriers.

  • Catalysts : Palladium on carbon enhances reductive steps, while SnCl₂ facilitates demethoxycarbonylation.

  • Acid/Base Media : Acidic conditions (e.g., HCl/MeOH) promote lactamization, whereas basic conditions favor Dieckmann cyclization.

Byproduct Formation

Byproducts like cyclic ureas arise during hydrogenolysis, necessitating chromatographic separation . Optimizing hydrogen pressure and catalyst loading mitigates this issue.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclization of diamines with carbon disulfide under reflux conditions, as demonstrated in the synthesis of structurally related octahydro-pyridopyrimidine derivatives . Alternative routes include Friedel-Crafts acylation for introducing substituents, where reagents like triethylamine (Et₃N) and solvents such as THF or dioxane are used under controlled temperatures (e.g., reflux for 6–48 hours). Reaction conditions like stoichiometric ratios, solvent polarity, and temperature gradients significantly impact yields .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Structure elucidation requires a combination of ¹H/¹³C NMR for stereochemical confirmation, LC-MS for molecular weight validation, and elemental analysis for purity assessment . Impurity profiling can be achieved using HPLC with reference standards, as exemplified in pharmaceutical-grade analyses of related pyridopyrazine derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines, including the use of personal protective equipment (PPE) and proper ventilation. Storage at 4°C in airtight containers is recommended to prevent degradation, as observed in analogs requiring low-temperature stability .

Q. How can researchers ensure batch-to-batch consistency in the synthesis of this compound?

  • Methodological Answer : Implement in-process controls (e.g., TLC monitoring) and validate purity using HPLC with pharmacopeial reference standards. For example, impurities in pyridopyrazine derivatives are quantified against EP/BP-certified reference materials .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or substituent effects. For instance, bioisosteric replacements (e.g., NH for CH₂) in opioid receptor ligands alter binding affinities (Ki values ranging from 0.47 to 89 nM at μ/κ/δ receptors) . Use docking studies and SAR analyses to correlate structural features with functional outcomes, as demonstrated in corticotropin-releasing factor receptor antagonists .

Q. How can stereochemical outcomes be controlled during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. Stereoisomers like (7R,9αS)- and (7S,9αS)-configurations exhibit distinct pharmacological profiles, necessitating precise control during diamine cyclization steps .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer : Preclinical efficacy can be assessed in murine models for anti-inflammatory/analgesic activity (e.g., carrageenan-induced edema) or xenograft models for oncology applications, as seen in colorectal cancer studies targeting specific kinase pathways . Pharmacokinetic parameters (e.g., bioavailability, half-life) should be optimized using prodrug strategies or formulation enhancements.

Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models to predict logP, tPSA, and metabolic stability. For example, methyl or fluorinated substituents enhance blood-brain barrier penetration in opioid ligands, while hydrophilic groups improve solubility . Molecular dynamics simulations can further refine binding interactions with target receptors.

Key Methodological Considerations

  • Contradiction Analysis : Conflicting bioactivity data may stem from assay variability (e.g., cell lines, receptor isoforms) or impurities. Cross-validate results using orthogonal assays (e.g., radioligand binding vs. GTPγS functional tests) .
  • Synthetic Challenges : Scalability issues in cyclization steps require optimization of catalysts (e.g., POCl₃ for phosphorylation) or microwave-assisted synthesis to reduce reaction times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
Reactant of Route 2
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

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